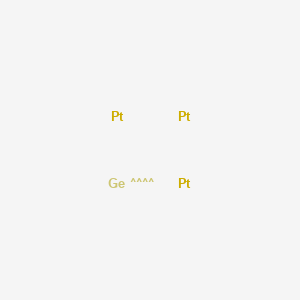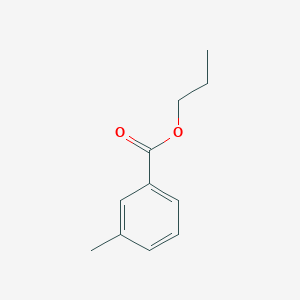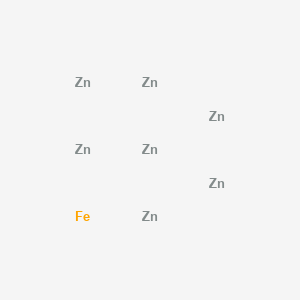
Triethyl(prop-2-en-1-yl)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(prop-2-en-1-yl)plumbane is an organolead compound with the molecular formula C11H24Pb This compound is part of the trialkylplumbane family, which includes various organolead compounds characterized by the presence of lead atoms bonded to alkyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(prop-2-en-1-yl)plumbane typically involves the reaction of lead(II) acetate with triethyl(prop-2-en-1-yl)tin in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. Safety measures are crucial due to the toxicity of lead compounds.
化学反応の分析
Types of Reactions: Triethyl(prop-2-en-1-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds.
Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Lead oxides and other lead-containing compounds.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different functional groups.
科学的研究の応用
Triethyl(prop-2-en-1-yl)plumbane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studied for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential therapeutic uses in very controlled environments.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Triethyl(prop-2-en-1-yl)plumbane involves its interaction with various molecular targets. The lead atom in the compound can form bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes.
類似化合物との比較
- Trimethyl(prop-2-en-1-yl)plumbane
- Triethyl(prop-1-yn-1-yl)plumbane
- Triethyl(prop-2-yn-1-yl)plumbane
Comparison: Triethyl(prop-2-en-1-yl)plumbane is unique due to the presence of the prop-2-en-1-yl group, which imparts different reactivity compared to similar compounds. For example, Triethyl(prop-1-yn-1-yl)plumbane has a triple bond, leading to different chemical behavior and applications.
特性
CAS番号 |
13911-49-4 |
|---|---|
分子式 |
C9H20Pb |
分子量 |
335 g/mol |
IUPAC名 |
triethyl(prop-2-enyl)plumbane |
InChI |
InChI=1S/C3H5.3C2H5.Pb/c1-3-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |
InChIキー |
KLTQMDIUYNITEG-UHFFFAOYSA-N |
正規SMILES |
CC[Pb](CC)(CC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




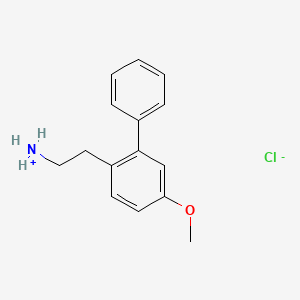
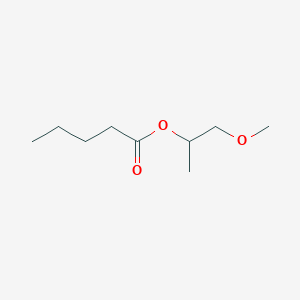

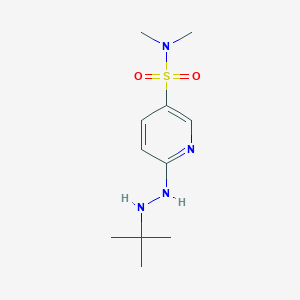

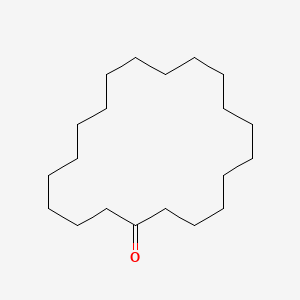
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)
